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Compound of Interest

Dimethyl 5-hydroxycyclohexane-
Compound Name:
1,3-dicarboxylate

Cat. No.: B1427098

This guide provides a detailed spectroscopic analysis of Dimethyl 5-hydroxycyclohexane-
1,3-dicarboxylate, a valuable building block in synthetic organic chemistry. Recognizing the
challenges researchers face in sourcing comprehensive characterization data, this document
presents available experimental spectra for the target molecule and offers a robust comparative
analysis with a structurally related analogue, Dimethyl cyclohexane-1,3-dicarboxylate. This
approach, grounded in fundamental spectroscopic principles, aims to empower researchers,
scientists, and drug development professionals in the confident identification and utilization of
these compounds.

Introduction to Dimethyl 5-hydroxycyclohexane-1,3-
dicarboxylate

Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate (Molecular Formula: C10H160s,
Molecular Weight: 216.23 g/mol , CAS: 113474-25-2) is a substituted cyclohexane derivative
featuring two methyl ester functionalities and a hydroxyl group.[1][2][3][4][5] This combination of
functional groups makes it a versatile intermediate for the synthesis of more complex
molecules, including pharmaceuticals and natural products. Accurate structural elucidation
through spectroscopic methods is paramount for its effective application in multi-step
syntheses.
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Spectroscopic Data for Dimethyl 5-
hydroxycyclohexane-1,3-dicarboxylate

A comprehensive search of established spectroscopic databases, including the Spectral
Database for Organic Compounds (SDBS), reveals a scarcity of publicly available experimental
data for Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate. This guide presents the
available experimental data and complements it with predicted data and expert interpretation to
provide a thorough characterization.

'H NMR Spectroscopy

A proton Nuclear Magnetic Resonance (*H NMR) spectrum provides detailed information about
the hydrogen atom environments in a molecule. The available *H NMR data for Dimethyl 5-
hydroxycyclohexane-1,3-dicarboxylate is summarized below.

Table 1. 'H NMR Data for Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

Chemical Shift ()

Multiplicity Integration Assignment
ppm
3.67 S 6H -OCHs
3.8-4.2 m 1H -CHOH
22-26 m 3H -CHCOOCHs
14-21 m 6H Cyclohexane -CHa-

Interpretation:

The singlet at approximately 3.67 ppm corresponds to the six protons of the two equivalent
methyl ester groups. The multiplet in the 3.8 - 4.2 ppm region is characteristic of the proton
attached to the carbon bearing the hydroxyl group (-CHOH). The multiplets in the upfield region
represent the protons on the cyclohexane ring. The complexity of these signals arises from the
various diastereomeric possibilities and the resulting complex spin-spin coupling patterns.

13C NMR, IR, and Mass Spectrometry Data
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As of the time of this publication, experimental 3C NMR, Infrared (IR), and Mass Spectrometry
(MS) data for Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate are not readily available in
public spectral databases. To facilitate its identification, a comparison with a well-characterized
analogue is presented in the following section.

Comparative Analysis: Dimethyl cyclohexane-1,3-
dicarboxylate

To provide a framework for the spectroscopic identification of the title compound, a detailed
analysis of its parent structure, Dimethyl cyclohexane-1,3-dicarboxylate (Molecular Formula:
C10H1604, Molecular Weight: 200.23 g/mol , CAS: 6998-82-9), is provided.[6][7][8] The key
difference between these two molecules is the presence of a hydroxyl group at the C-5 position
in the target compound. This structural modification is expected to induce predictable changes
in the spectroscopic data.

Spectroscopic Data for Dimethyl cyclohexane-1,3-
dicarboxylate

The following table summarizes the expected and reported spectroscopic data for Dimethyl
cyclohexane-1,3-dicarboxylate.

Table 2: Spectroscopic Data for Dimethyl cyclohexane-1,3-dicarboxylate

Technique Key Features

5 ~3.67 (s, 6H, -OCHs), & 2.3-2.7 (m, 2H, -

1H NMR CHCOOCHSs), 8 1.2-2.2 (m, 8H, cyclohexane -
CHz2-)

15C NMR 0 ~175 (C=0), & ~51 (-OCHs), d ~40 (-
CHCOOCHSs), & ~20-30 (cyclohexane -CHz-)
~2950 (C-H stretch), ~1735 (C=0 stretch,

IR (cm™1)

ester), ~1200 (C-O stretch)

200 (M*), 169 (M* - OCHs), 141 (M* -

Mass Spec (m/z) COOCHs3)
3
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Comparative Spectroscopic Interpretation

The presence of the hydroxyl group in Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate is

expected to introduce the following key differences in its spectra compared to Dimethyl

cyclohexane-1,3-dicarboxylate:

'H NMR: The most significant difference will be the appearance of a new signal for the
proton on the hydroxyl-bearing carbon (-CHOH), typically in the range of 3.5-4.5 ppm.
Additionally, a broad singlet corresponding to the hydroxyl proton (-OH) would be observed,
the chemical shift of which is dependent on concentration and solvent.

13C NMR: A new signal for the carbon attached to the hydroxyl group (-CHOH) would appear
in the downfield region, typically between 60-80 ppm. The chemical shifts of the adjacent
carbons would also be affected.

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm~* will be present,
characteristic of the O-H stretching vibration of the hydroxyl group. The C=0 stretching
frequency of the ester groups may also be slightly shifted.

Mass Spectrometry: The molecular ion peak will be observed at m/z 216, corresponding to
the molecular weight of the hydroxylated compound. A prominent fragment corresponding to
the loss of a water molecule (M* - 18) would be expected, which is a characteristic
fragmentation pattern for alcohols.

Experimental Protocols

To ensure data integrity and reproducibility, the following are detailed, step-by-step

methodologies for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.
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e 1H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical
parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition
time of 2-4 seconds.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due
to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of
scans and a longer relaxation delay (2-5 seconds) are typically required.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts should
be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane,
TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
or liquid sample directly on the ATR crystal.

o Background Collection: Record a background spectrum of the empty ATR accessory to
subtract atmospheric and instrumental interferences.

o Sample Spectrum Acquisition: Acquire the spectrum of the sample. Typically, 16-32 scans
are co-added to improve the signal-to-noise ratio.

o Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or through a gas or liquid chromatograph.

« lonization: lonize the sample using an appropriate technique, such as Electron lonization (EI)
for volatile compounds or Electrospray lonization (ESI) for less volatile or thermally labile
compounds.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).
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o Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Visualizing the Workflow and Structures

To further clarify the experimental processes and molecular structures, the following diagrams

are provided.
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Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
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Caption: 2D structures of the target and comparison compounds.

Conclusion

This guide provides a comprehensive, albeit partially predictive, spectroscopic comparison of
Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate and its non-hydroxylated analogue.
While a complete experimental dataset for the target compound is currently elusive in public
domains, the detailed analysis of its structural counterpart, combined with a thorough
explanation of the expected spectral differences, offers a reliable framework for its identification
and characterization. The provided protocols and workflows further serve as a practical
resource for researchers in acquiring high-quality spectroscopic data. As more experimental
data becomes available, this guide will be updated to reflect the most current and
comprehensive information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyl-1_4-cyclohexanedicarboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyl-1_4-cyclohexanedicarboxylate
https://www.chemicalbook.com/SpectrumEN_3399-22-2_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_3399-22-2_1HNMR.htm
https://webbook.nist.gov/cgi/inchi?ID=C591219&Mask=200
https://www.chemicalbook.com/SpectrumEN_2207-03-6_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_2207-03-6_13CNMR.htm
https://webbook.nist.gov/cgi/inchi?ID=C591219&Mask=80
https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyl-cyclohexane-1_3-dicarboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyl-cyclohexane-1_3-dicarboxylate
https://m.chemicalbook.com/SpectrumEN_638-04-0_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_2207-03-6_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_2207-03-6_1HNMR.htm
https://www.benchchem.com/product/b1427098#spectroscopic-data-for-dimethyl-5-hydroxycyclohexane-1-3-dicarboxylate
https://www.benchchem.com/product/b1427098#spectroscopic-data-for-dimethyl-5-hydroxycyclohexane-1-3-dicarboxylate
https://www.benchchem.com/product/b1427098#spectroscopic-data-for-dimethyl-5-hydroxycyclohexane-1-3-dicarboxylate
https://www.benchchem.com/product/b1427098#spectroscopic-data-for-dimethyl-5-hydroxycyclohexane-1-3-dicarboxylate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1427098?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

